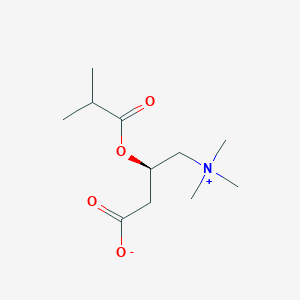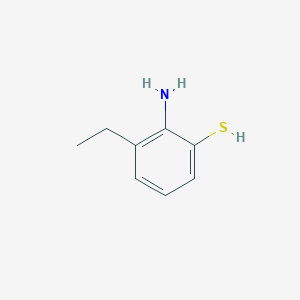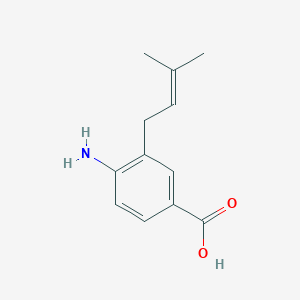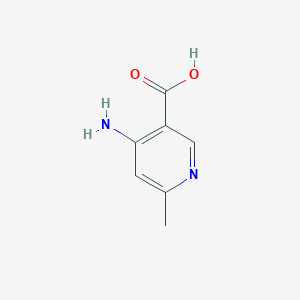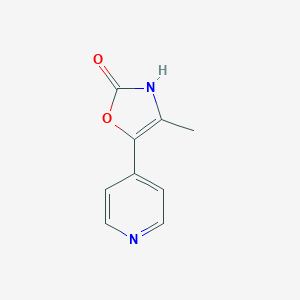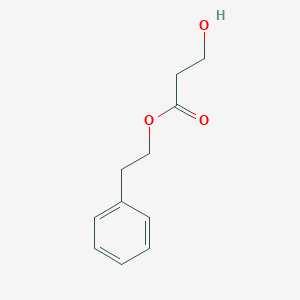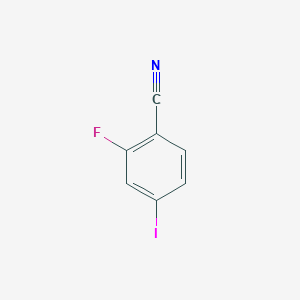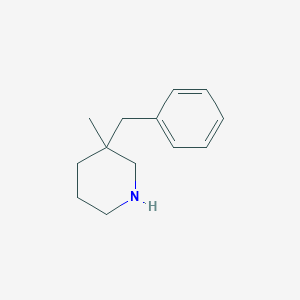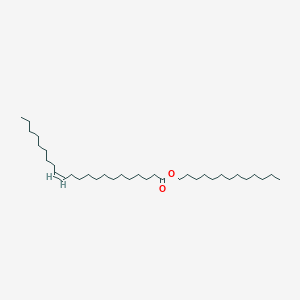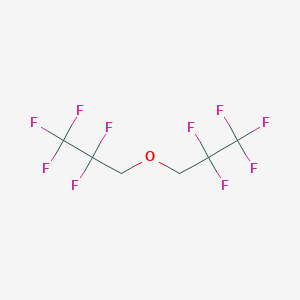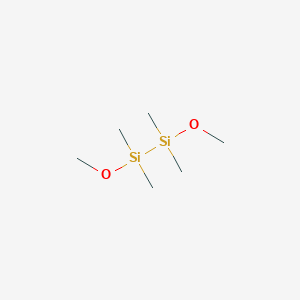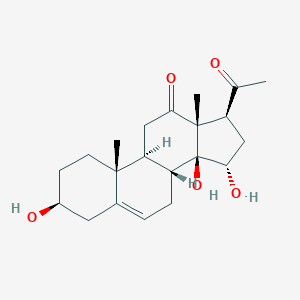
Purprogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purprogenin is a small molecule that has been identified as a potent inducer of neural stem cell differentiation. It is a synthetic derivative of purmorphamine, which is a natural molecule found in the hedgehog signaling pathway. Purprogenin has been shown to have significant potential in the field of regenerative medicine, particularly in the treatment of neurodegenerative diseases.
Mecanismo De Acción
Purprogenin acts by activating the hedgehog signaling pathway, which is a critical regulator of neural stem cell differentiation. Specifically, it activates the smoothened receptor, which leads to the activation of downstream signaling pathways that ultimately result in the differentiation of neural stem cells into mature neurons.
Efectos Bioquímicos Y Fisiológicos
Purprogenin has been shown to have a number of biochemical and physiological effects. It promotes the differentiation of neural stem cells into mature neurons, which can improve cognitive function in patients with neurodegenerative diseases. It also has anti-inflammatory effects, which can help to reduce the damage caused by neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of purprogenin is that it is a small molecule that can easily penetrate the blood-brain barrier, which is critical for the treatment of neurodegenerative diseases. However, one of the limitations of purprogenin is that it can be difficult to synthesize in large quantities, which can limit its use in clinical settings.
Direcciones Futuras
There are a number of potential future directions for research on purprogenin. One area of focus could be on developing more efficient synthesis methods for the molecule, which would enable larger-scale production. Another potential direction could be on studying the effects of purprogenin in animal models of neurodegenerative diseases, which would provide valuable insights into its potential clinical applications. Additionally, researchers could explore the use of purprogenin in combination with other drugs or therapies to improve its efficacy.
Métodos De Síntesis
Purprogenin can be synthesized using a simple three-step procedure. The first step involves the synthesis of a key intermediate, which is then used in the second step to form the final product. The synthesis method is relatively straightforward and can be performed in a standard laboratory setting.
Aplicaciones Científicas De Investigación
Purprogenin has been extensively studied in the field of regenerative medicine, particularly in the context of neurodegenerative diseases. It has been shown to promote the differentiation of neural stem cells into mature neurons, which has significant potential for the treatment of conditions such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
10005-77-3 |
|---|---|
Nombre del producto |
Purprogenin |
Fórmula molecular |
C21H30O5 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13R,14S,15S,17S)-17-acetyl-3,14,15-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C21H30O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h4,13-16,18,23,25-26H,5-10H2,1-3H3/t13-,14+,15+,16-,18-,19-,20-,21+/m0/s1 |
Clave InChI |
BCXDCCMNJODXDN-LDLFOAAXSA-N |
SMILES isomérico |
CC(=O)[C@H]1C[C@@H]([C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES |
CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
SMILES canónico |
CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



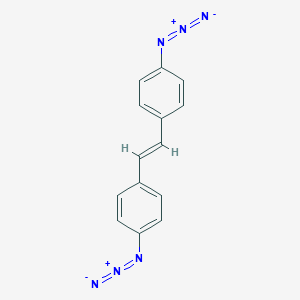
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
